

Physical properties of 5-Methyl-5-hexen-2-ol (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-ol

Cat. No.: B1266201

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **5-Methyl-5-hexen-2-ol**

Introduction

5-Methyl-5-hexen-2-ol is a secondary alcohol with the chemical formula C₇H₁₄O. Its structure, featuring both a hydroxyl group and a terminal alkene, makes it a versatile intermediate in organic synthesis. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of its physical properties is crucial for process design, purification, and quality control. This guide provides a detailed examination of two key physical properties of **5-Methyl-5-hexen-2-ol**: its boiling point and density. It includes established values from the literature, as well as detailed, field-proven protocols for their experimental determination.

Key Physical Properties

The fundamental physical characteristics of **5-Methyl-5-hexen-2-ol** are summarized below. These values are essential for predicting its behavior under various laboratory and industrial conditions.

Property	Value	Source
CAS Number	50551-88-7	
Molecular Formula	C7H14O	
Molecular Weight	114.19 g/mol	
Boiling Point	163.2 °C at 760 mmHg	
Density	0.834 g/cm³	

Boiling Point: Theory and Experimental Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This property is a critical indicator of purity; a sharp, consistent boiling point typically signifies a pure compound, whereas a wide boiling range often suggests the presence of impurities.

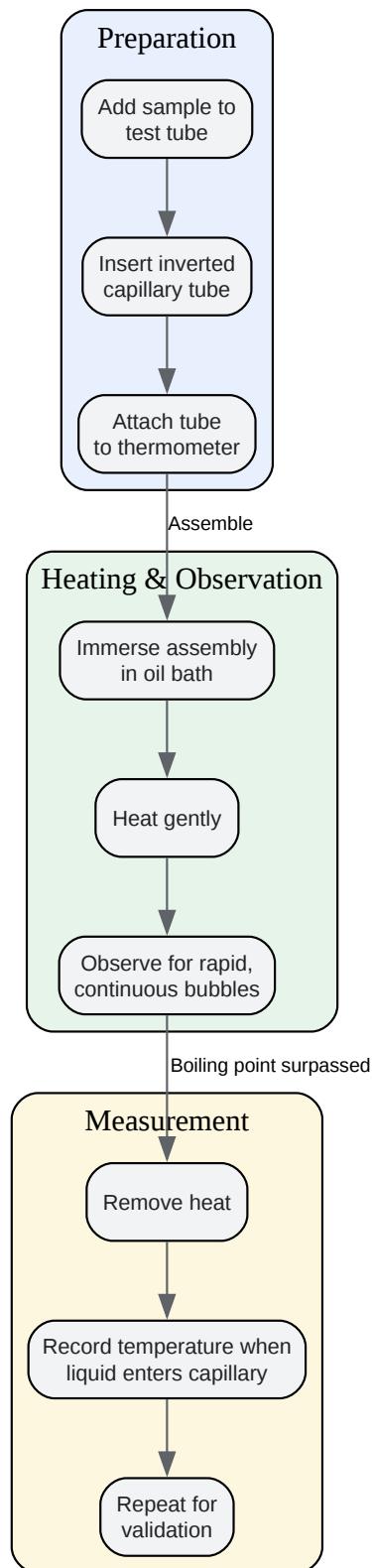
Principle of the Capillary Method (Siwoloboff Method)

The determination of boiling point for small quantities of liquid is commonly achieved using the capillary tube method. This technique relies on the principle that as the liquid is heated, the air trapped in an inverted capillary tube expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. The boiling point is then precisely measured as the temperature at which the liquid re-enters the capillary tube upon cooling, which is when the vapor pressure of the substance equals the atmospheric pressure.

Experimental Protocol for Boiling Point Determination

This protocol outlines a reliable method for determining the boiling point of **5-Methyl-5-hexen-2-ol**.

Materials:


- Sample of **5-Methyl-5-hexen-2-ol**

- Thiele tube or similar heating apparatus (e.g., MelTemp)
- High-boiling point oil (e.g., mineral oil)
- Thermometer (calibrated)
- Small test tube
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment

Procedure:

- **Sample Preparation:** Add a small amount (a few drops) of **5-Methyl-5-hexen-2-ol** into the small test tube.
- **Capillary Insertion:** Place the capillary tube into the test tube with its open end submerged in the liquid.
- **Apparatus Assembly:** Attach the test tube to the thermometer using a rubber band. Ensure the bulb of the thermometer is level with the sample.
- **Heating:** Immerse the assembly into the oil bath of the Thiele tube. The sample should be positioned near the middle of the oil for even heat distribution.
- **Observation:** Begin heating the side arm of the Thiele tube gently with a micro-burner. As the temperature rises, observe the capillary tube.
- **Bubble Stream:** Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.
- **Measurement:** Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube. Record this temperature.

- Validation: For accuracy, repeat the determination at least two more times. The recorded boiling points should be within a narrow range.

[Click to download full resolution via product page](#)*Workflow for Boiling Point Determination*

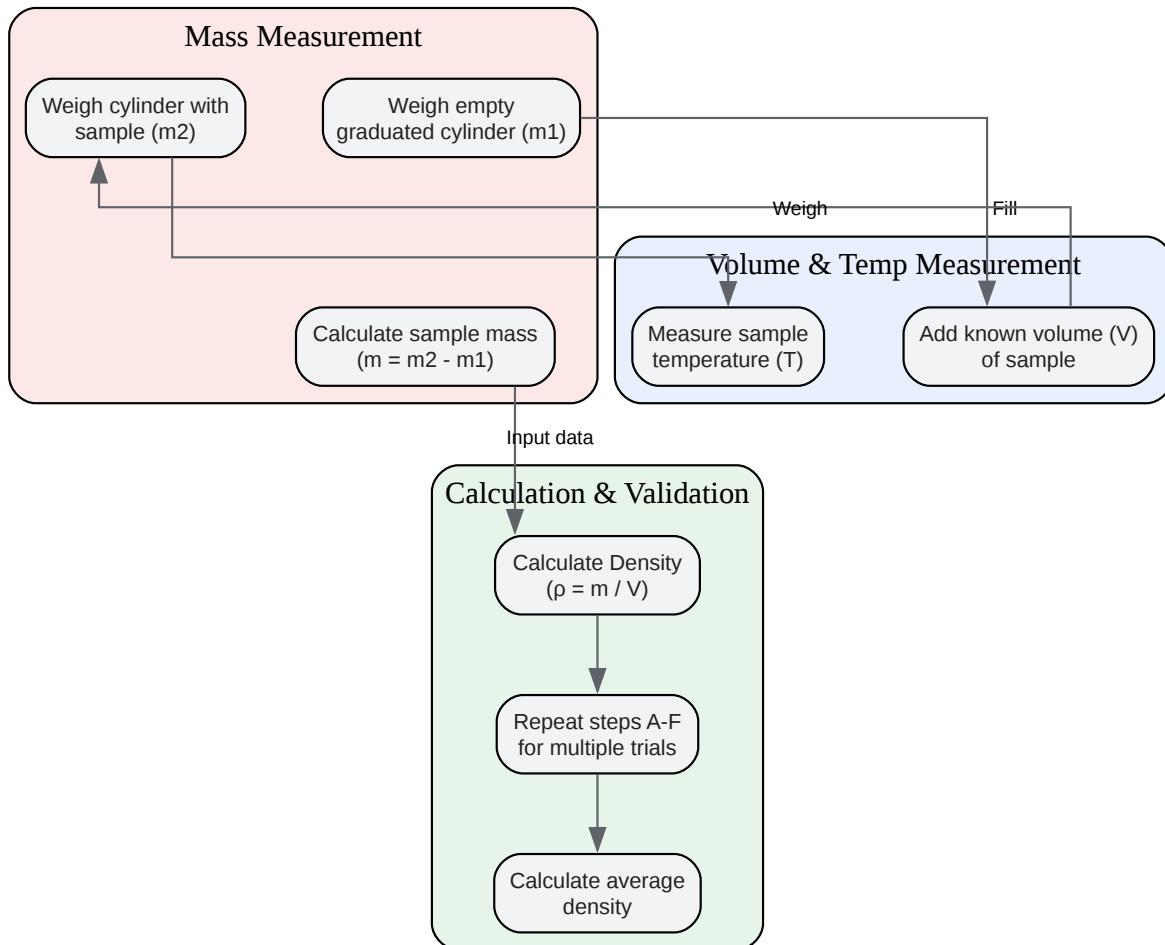
Density: Theory and Experimental Determination

Density is an intrinsic physical property defined as the mass of a substance per unit volume (Density = Mass/Volume). For liquids, density is influenced by temperature; an increase in temperature typically causes a decrease in density due to volume expansion. Therefore, it is crucial to record the temperature at which the density is measured.

Principle of Mass-Volume Measurement

The most direct and fundamental method for determining the density of a liquid involves accurately measuring its mass and volume. An analytical balance is used for precise mass measurement, and a graduated cylinder or pycnometer provides an accurate volume measurement. By performing multiple measurements and averaging the results, high precision and accuracy can be achieved.

Experimental Protocol for Density Determination


This protocol provides a standard procedure for accurately measuring the density of **5-Methyl-5-hexen-2-ol**.

Materials:

- Sample of **5-Methyl-5-hexen-2-ol**
- Analytical balance (calibrated)
- Graduated cylinder (e.g., 10 mL or 25 mL)
- Thermometer
- Pipette or dropper

Procedure:

- Initial Mass: Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.
- Volume Addition: Carefully add a specific volume of **5-Methyl-5-hexen-2-ol** to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus for accuracy.
- Final Mass: Weigh the graduated cylinder containing the liquid and record the combined mass.
- Temperature Measurement: Measure and record the temperature of the liquid sample.
- Calculation:
 - Calculate the mass of the liquid by subtracting the initial mass of the empty cylinder from the final mass.
 - Calculate the density by dividing the mass of the liquid by its volume.
- Validation: Repeat the procedure two more times, using different volumes if desired, to ensure the consistency of the results. Calculate the average density.

[Click to download full resolution via product page](#)*Workflow for Density Determination*

Conclusion

The boiling point and density of **5-Methyl-5-hexen-2-ol** are fundamental physical constants that are indispensable for its synthesis, purification, and application in research and development. The values of 163.2 °C and 0.834 g/cm³ serve as critical benchmarks for identity and purity assessments. By employing the standardized, reproducible protocols detailed in this

guide, scientists and researchers can confidently verify these properties, ensuring the integrity and quality of their work.

- To cite this document: BenchChem. [Physical properties of 5-Methyl-5-hexen-2-ol (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266201#physical-properties-of-5-methyl-5-hexen-2-ol-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com